molecular formula C14H14N2O2 B7505922 4-methoxy-N-(3-methylpyridin-2-yl)benzamide

4-methoxy-N-(3-methylpyridin-2-yl)benzamide

Cat. No. B7505922
M. Wt: 242.27 g/mol
InChI Key: WHDYNKANLGZSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as 4-MeO-NMPB and has been widely used in scientific research for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-MeO-NMPB involves binding to the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. Binding of 4-MeO-NMPB to the D2 receptor results in the activation of downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 4-MeO-NMPB has a number of biochemical and physiological effects. It has been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. Additionally, 4-MeO-NMPB has been shown to decrease the activity of dopamine neurons in the ventral tegmental area, a brain region involved in motivation and reward. These effects suggest that 4-MeO-NMPB may be useful in the treatment of disorders such as addiction and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-MeO-NMPB is its high affinity and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the receptor's function in vitro and in vivo. Additionally, 4-MeO-NMPB has been found to have good stability and solubility in organic solvents, making it easy to work with in the lab.
However, there are also some limitations to using 4-MeO-NMPB in lab experiments. One of the main limitations is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 4-MeO-NMPB has been found to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for research on 4-MeO-NMPB. One area of interest is the development of new radioligands for PET imaging of the D2 receptor in vivo. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-MeO-NMPB, particularly in the context of addiction and Parkinson's disease. Finally, there is a need for more studies on the safety and toxicity of 4-MeO-NMPB, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 4-MeO-NMPB involves the reaction of 4-methoxybenzoyl chloride and 3-methylpyridine-2-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

4-MeO-NMPB has been widely used in scientific research as a ligand for studying the dopamine D2 receptor. It has been found to have high affinity and selectivity for the D2 receptor, making it an ideal tool for studying the receptor's function. Additionally, 4-MeO-NMPB has been used in the development of radioligands for positron emission tomography (PET) imaging of the D2 receptor in vivo.

properties

IUPAC Name

4-methoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-4-3-9-15-13(10)16-14(17)11-5-7-12(18-2)8-6-11/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDYNKANLGZSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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